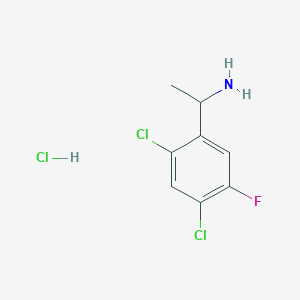
4-Acetyl-2,3-difluorophenylboronic acid
Overview
Description
4-Acetyl-2,3-difluorophenylboronic acid is a biochemical reagent . It is used as a building block in the synthesis of several organic compounds . It is also used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boronic acid group and two fluorine atoms attached to the phenyl ring .Chemical Reactions Analysis
This compound is involved in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also used in the preparation of fluorinated biaryl derivatives and flurodiarylmethanols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 305-310 °C . It is soluble in methanol . The average mass is 157.911 Da .Mechanism of Action
Target of Action
The primary target of 4-Acetyl-2,3-difluorophenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is used as a reactant in chemical reactions, and its bioavailability would depend on the specific conditions of the reaction .
Result of Action
The action of this compound in the Suzuki-Miyaura coupling reaction results in the formation of carbon-carbon bonds . This can lead to the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides . These compounds have shown significant cytostatic activity in various cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of conditions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Acetyl-2,3-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds in organic synthesis . The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. Additionally, this compound can interact with enzymes and proteins involved in metabolic pathways, influencing their activity and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance . Additionally, this compound can impact cell proliferation and apoptosis, affecting overall cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting or activating their function. For example, in the Suzuki–Miyaura coupling reaction, this compound interacts with palladium catalysts to facilitate the transmetalation process, leading to the formation of carbon-carbon bonds . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, this compound may modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Additionally, this compound may be taken up by specific cell types, affecting its distribution within different tissues.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence energy production and metabolic processes.
Properties
IUPAC Name |
(4-acetyl-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(9(13)14)8(11)7(5)10/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOABRFNDIGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




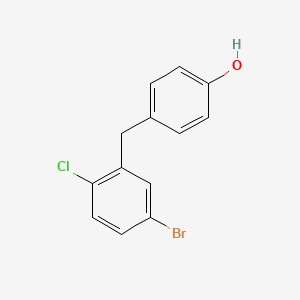

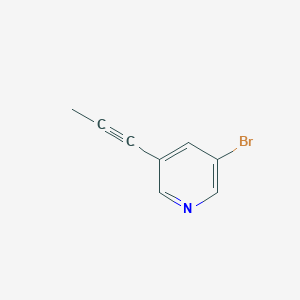
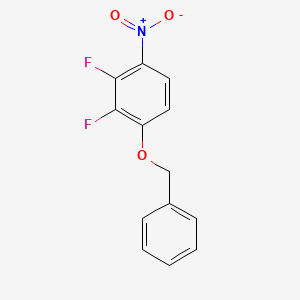
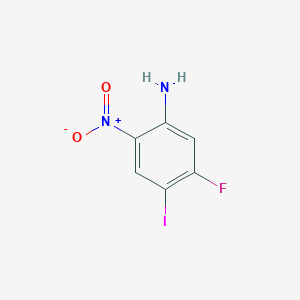
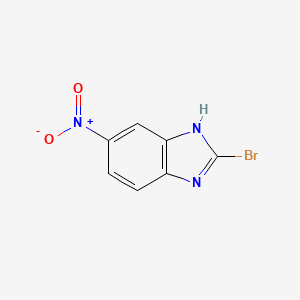
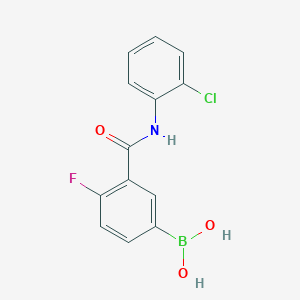


![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)
